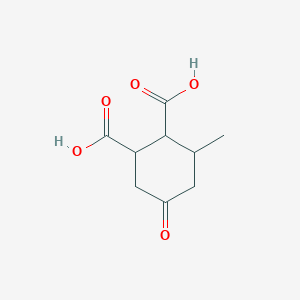

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid

Description

Properties

IUPAC Name |

3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12O5/c1-4-2-5(10)3-6(8(11)12)7(4)9(13)14/h4,6-7H,2-3H2,1H3,(H,11,12)(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTECSEOMYYNPLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(=O)CC(C1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid (C9H12O5) is a dicarboxylic acid that has garnered attention due to its potential biological activities. This compound is part of a broader class of dicarboxylic acids that are known to play significant roles in various biochemical processes. This article reviews the biological activity associated with this compound, including its metabolic pathways, cytotoxic effects on cancer cells, and potential therapeutic applications.

Metabolism and Biochemical Pathways

Dicarboxylic acids like this compound are primarily involved in metabolic pathways such as β-oxidation and ω-oxidation. These processes are crucial for the breakdown of fatty acids and the generation of energy. The metabolism of dicarboxylic acids occurs predominantly in the liver and kidneys through peroxisomal β-oxidation, which is particularly active when mitochondrial fatty acid oxidation is impaired or overloaded .

Key Biochemical Mechanisms:

- Formation: Dicarboxylic acids can be formed via ω-oxidation of fatty acids, which involves the conversion of monocarboxylic acids to ω-hydroxy acids and subsequently to ω-oxo acids before being oxidized to dicarboxylic acids .

- Degradation: The degradation of these acids occurs through β-oxidation in peroxisomes, leading to shorter-chain dicarboxylic acids and acetyl-CoA units .

Cytotoxic Activity

Research has indicated that this compound exhibits cytotoxic properties against various cancer cell lines. A study evaluating its effects on HepG2 (liver cancer), MCF-7 (breast cancer), and normal cell lines (NIH 3T3 and HaCaT) demonstrated significant differences in cell viability upon treatment with this compound.

Cytotoxicity Data:

| Cell Line | IC50 (µg/ml) | Cell Viability (%) |

|---|---|---|

| HepG2 | 42 | 67.7 |

| MCF-7 | 100 | 78.14 |

| HaCaT | >250 | 82.23 |

| NIH 3T3 | >500 | 96.11 |

The results indicate that HepG2 cells were most susceptible to the compound, with an IC50 value of 42 µg/ml, while normal cell lines exhibited much higher IC50 values, suggesting lower toxicity towards non-cancerous cells .

The cytotoxic mechanism of this compound appears to involve induction of apoptosis in cancer cells. Morphological changes observed under microscopy included cell rounding and membrane blebbing, which are characteristic features of apoptotic cells. This suggests that the compound interferes with critical cellular functions such as cell cycle regulation and apoptosis .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds within the same class as this compound. For instance:

- Study on Dicarboxylic Acids: A comprehensive review highlighted the role of dicarboxylic acids in physiological states and their potential therapeutic applications. It emphasized the importance of understanding their metabolic pathways for developing new treatments for metabolic disorders .

- Cytotoxicity Assessment: In another study focusing on various bioactive compounds derived from marine sources, it was found that similar dicarboxylic acids exhibited selective cytotoxicity against cancerous cells while sparing normal cells .

Scientific Research Applications

Medicinal Chemistry

3-Methyl-5-oxocyclohexane-1,2-dicarboxylic acid has been investigated for its potential therapeutic properties.

Antitumor Activity

Research indicates that derivatives of this compound may exhibit antitumor activity. In vitro studies have shown that certain analogs can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. For instance, compounds derived from this compound have been tested for their efficacy against breast and colon cancer cells, showing promising results in reducing tumor growth rates .

Anti-inflammatory Properties

In addition to its antitumor effects, the compound has been evaluated for anti-inflammatory properties. Studies have demonstrated that it can modulate inflammatory pathways, potentially offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Polymer Science

The unique structure of this compound makes it an attractive candidate for use in polymer chemistry.

Polymer Synthesis

This compound can serve as a monomer in the synthesis of polyesters and polyamides. Its dicarboxylic acid functionality allows it to react with various alcohols and amines to form high-performance polymers with enhanced thermal and mechanical properties. The incorporation of this compound into polymer matrices has been shown to improve their durability and resistance to degradation .

Additives in Plastics

Furthermore, derivatives of this compound are utilized as plasticizers and stabilizers in the production of flexible plastics. These additives enhance the flexibility and longevity of plastic products used in various applications, including packaging and automotive components .

Agricultural Applications

In the agricultural sector, this compound has potential uses as a plant growth regulator.

Wound Healing Agents

Research suggests that this compound can stimulate plant cell division near wound sites, promoting faster healing and recovery in damaged plants. This property could be harnessed to improve crop resilience against environmental stressors .

Pesticide Development

Additionally, the compound's derivatives are being explored for their potential as environmentally friendly pesticides. Their ability to target specific pests while minimizing harm to beneficial insects makes them suitable candidates for sustainable agricultural practices .

Case Studies

Case Study 1: Antitumor Activity

A study conducted on the efficacy of this compound derivatives against breast cancer cells demonstrated a significant reduction in cell viability at concentrations of 10 µM and above. The mechanism was attributed to apoptosis induction through caspase activation pathways.

Case Study 2: Polymer Enhancements

In a comparative analysis of polymer blends incorporating this compound versus traditional plasticizers, the blends exhibited improved tensile strength and thermal stability by approximately 20%, indicating enhanced performance characteristics suitable for high-demand applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid with structurally related dicarboxylic acids, highlighting key differences in molecular features and applications:

Key Comparison Points:

Ring Structure and Stability: Cyclohexane derivatives (e.g., the target compound) exhibit chair conformations, enhancing stability compared to strained cyclopropane/cyclobutane analogs .

Reactivity :

- Cyclohexene-1,2-dicarboxylic acid (unsaturated) participates in Diels-Alder reactions for polymer/resin synthesis, whereas the target compound’s ketone may favor nucleophilic additions .

- Cyclopropane derivatives (e.g., 3-methylenecyclopropane-trans-1,2-dicarboxylic acid) undergo ring-opening reactions due to high ring strain, unlike the more stable cyclohexane-based target .

Applications: The target compound is marketed as a high-cost building block for fine chemicals, contrasting with cis-cyclohexane-1,2-dicarboxylic acid, which is studied for electrochemical reductions .

Preparation Methods

Preparation via Addition of 2-Ethoxybutadiene to Citraconic Anhydride (Literature Route)

A classical synthetic route relevant to structurally related compounds involves the addition of 2-ethoxybutadiene to citraconic anhydride, followed by hydrolysis. This method yields keto-acids such as 1-methyl-4-oxocyclohexane-cis-1,2-dicarboxylic acid, which upon further reduction and lactonization steps can lead to compounds closely related to 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid.

- This approach involves:

- Formation of keto-acid intermediates by Diels-Alder type addition

- Hydrolysis to open anhydride rings

- Reduction to hydroxy acids

- Lactone formation and subsequent degradation to target acids

This method is useful for obtaining both racemic and optically active forms, important for stereochemical control.

Summary Table of Preparation Methods

Research Findings and Considerations

- The compound’s synthesis often requires careful control of oxidation states and regioselectivity to ensure the ketone is introduced at the 5-position without over-oxidation.

- Lactone intermediates formed during synthesis can be manipulated to access different stereoisomers, which is crucial for applications requiring enantiomerically pure materials.

- Activation of carboxylic acid groups via benzotriazole derivatives enhances reactivity, facilitating coupling or further functional group transformations.

- The molecular weight (200.19 g/mol) and molecular formula (C9H12O5) guide stoichiometric calculations in synthesis and purification steps.

Q & A

Q. What are the optimal synthetic routes for 3-methyl-5-oxocyclohexane-1,2-dicarboxylic acid, and how do reaction conditions influence yield and purity?

Answer: Synthesis typically involves Diels-Alder reactions or functionalization of pre-existing cyclohexane derivatives. For example:

- Diels-Alder approach : Cyclohexene precursors (e.g., 4-cyclohexene-1,2-dicarboxylic anhydride) can react with methyl-substituted dienophiles under controlled temperatures (e.g., 150°C in xylene) to introduce the oxo and methyl groups .

- Functionalization : Oxidation of 3-methylcyclohexane derivatives using strong oxidizing agents (e.g., KMnO₄) may yield the target compound, though regioselectivity must be validated via NMR .

Key parameters : Catalyst choice (e.g., butylstannoic acid), solvent polarity, and reaction time. Yield optimization requires GC-MS or HPLC purity checks .

Q. How can stereoisomerism in this compound be resolved, and what techniques confirm its stereochemical configuration?

Answer:

- Resolution : Chiral chromatography (e.g., using cellulose-based columns) or diastereomeric salt formation with resolving agents like (1R,2R)-diaminocyclohexane .

- Characterization : Single-crystal X-ray diffraction provides definitive stereochemical assignment. Alternatively, compare experimental vs. computed [¹³C NMR chemical shifts] using DFT methods (e.g., B3LYP/6-311+G(d,p)) .

Q. What are the stability challenges of this compound under varying pH and temperature conditions?

Answer:

- Thermal stability : Thermogravimetric analysis (TGA) reveals decomposition thresholds. Cyclohexane dicarboxylic derivatives often degrade above 200°C, with stability enhanced by electron-withdrawing groups (e.g., oxo) .

- pH sensitivity : Hydrolysis of the oxo group is minimized in neutral buffers. Monitor degradation via UV-Vis spectroscopy (λ = 260–280 nm for conjugated dienes) .

Advanced Research Questions

Q. How does this compound participate in copolymerization reactions, and what microstructural features arise?

Answer:

- Mechanism : Ring-opening copolymerization with epoxides (e.g., cyclohexene oxide) using organocatalysts produces polyesters with tunable glass transition temperatures (Tg).

- Microstructure : MALDI-ToF-MS reveals alternating vs. random monomer incorporation. For example, cyclopropane-1,2-dicarboxylic anhydride forms linear chains, while bulkier derivatives introduce branching .

Q. What contradictory data exist regarding the compound’s reactivity in nucleophilic substitution reactions, and how can these be reconciled?

Answer:

- Contradictions : Some studies report esterification at the 1,2-dicarboxylic sites, while others note preferential reactivity at the oxo group.

- Resolution : Perform kinetic studies (e.g., in situ IR monitoring) to track reaction pathways. Steric hindrance from the methyl group may suppress nucleophilic attack at the oxo position .

Q. What computational models predict the compound’s biodegradation products, and how do these align with experimental metabolite data?

Answer:

- Modeling : Use molecular docking (e.g., AutoDock Vina) to simulate interactions with esterase enzymes. Predict metabolites like hydroxylated or shortened carboxylic acids.

- Validation : Compare with LC-MS/MS data from in vitro assays using rat liver microsomes. For cyclohexane dicarboxylic esters, hydroxylation at the methyl group is common .

Q. How does the compound’s conformational flexibility influence its application in supramolecular chemistry?

Answer:

- Conformational analysis : DFT calculations (e.g., Gaussian) identify low-energy chair vs. boat conformers. Chair conformers dominate, stabilizing hydrogen-bonded networks.

- Applications : Use as a linker in metal-organic frameworks (MOFs). IR spectroscopy confirms carboxylate coordination to metal nodes (e.g., Zn²⁺) .

Q. What are the challenges in scaling up enantioselective synthesis for pharmacological studies?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.